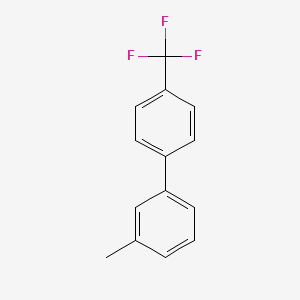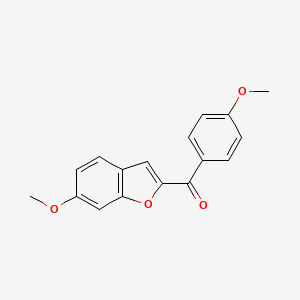
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is a chemical compound known for its unique structure and properties It consists of a benzofuran ring substituted with a methoxy group at the 6th position and a methanone group attached to a 4-methoxy-phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone typically involves the condensation of 6-methoxybenzofuran-2-carbaldehyde with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and consistent product quality. Additionally, industrial processes may incorporate green chemistry principles to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the methanone group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (6-Methoxy-benzofuran-2-YL)-(4-hydroxy-phenyl)-methanone
- (6-Methoxy-benzofuran-2-YL)-(4-chloro-phenyl)-methanone
- (6-Methoxy-benzofuran-2-YL)-(4-nitro-phenyl)-methanone
Uniqueness
(6-Methoxy-benzofuran-2-YL)-(4-methoxy-phenyl)-methanone is unique due to the presence of methoxy groups on both the benzofuran and phenyl rings. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and interactions with other molecules. The compound’s specific substitution pattern also contributes to its potential biological activities and applications in various fields.
Propiedades
Número CAS |
75158-60-0 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
(6-methoxy-1-benzofuran-2-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C17H14O4/c1-19-13-6-3-11(4-7-13)17(18)16-9-12-5-8-14(20-2)10-15(12)21-16/h3-10H,1-2H3 |
Clave InChI |
UHMCDUGSNVVDEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


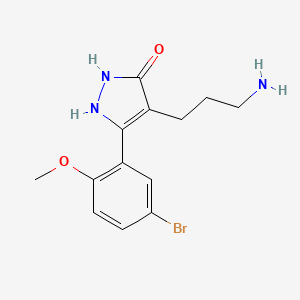
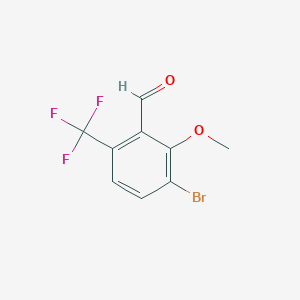

![2-Bromo-6-(trifluoromethyl)benzo[d]oxazole](/img/structure/B15205846.png)
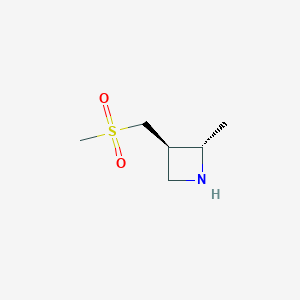

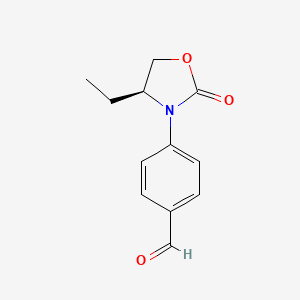
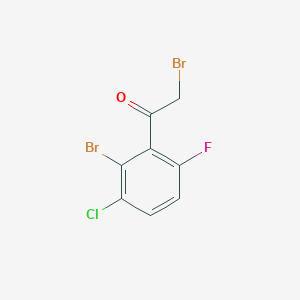
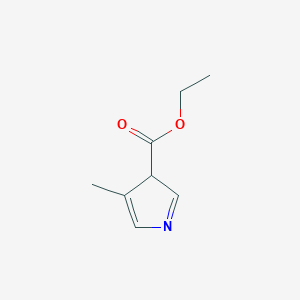
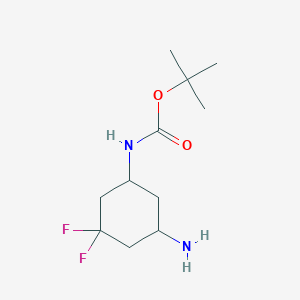
![Ethyl 3-{[2-(aminocarbonyl)-5-(tert-butyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B15205892.png)
![(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine](/img/structure/B15205893.png)
